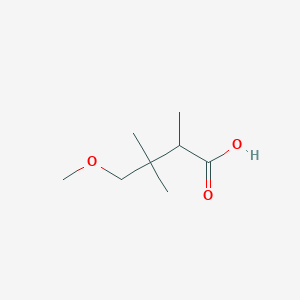
4-Methoxy-2,3,3-trimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and three methyl groups attached to the butanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3,3-trimethylbutanoic acid typically involves the esterification of 4-methoxy-2,3,3-trimethylbutanol followed by hydrolysis. One common method includes the reaction of 4-methoxy-2,3,3-trimethylbutanol with an acid chloride in the presence of a base to form the corresponding ester, which is then hydrolyzed to yield the acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-Methoxy-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,3,3-trimethylbutanal.
Reduction: Formation of 4-methoxy-2,3,3-trimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2,3,3-trimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-Methoxy-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent biochemical responses.
類似化合物との比較
Similar Compounds
2,3,3-Trimethylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and properties.
4-Methoxybutanoic acid: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
2-Methoxy-3,3-dimethylbutanoic acid: Similar structure but with different substitution patterns.
Uniqueness
4-Methoxy-2,3,3-trimethylbutanoic acid is unique due to the combination of its methoxy group and three methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-methoxy-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQSPZCATARODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













